3-[(4-Chloro-3-fluorobenzyl)oxy]azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Chloro-3-fluorobenzyl)oxy]azetidine is an organic compound that features a unique combination of a chloro-fluorobenzyl group and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chloro-3-fluorobenzyl)oxy]azetidine typically involves the reaction of 4-chloro-3-fluorobenzyl alcohol with azetidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chloro-3-fluorobenzyl)oxy]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro and fluoro groups on the benzyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(4-Chloro-3-fluorobenzyl)oxy]azetidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Materials Science: It is explored for its use in the synthesis of novel polymers and materials with unique properties.
Biological Research: The compound is used as a tool in biochemical studies to investigate enzyme interactions and cellular pathways.
Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(4-Chloro-3-fluorobenzyl)oxy]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the benzyl ring can enhance the compound’s binding affinity and selectivity towards these targets. The azetidine ring may contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(3-fluorobenzyloxy)aniline: This compound shares a similar benzyl group but differs in the presence of an aniline moiety instead of an azetidine ring.
3-Chloro-4-(4-fluorobenzyloxy)phenylboronic acid: This compound has a similar benzyl group but contains a boronic acid functional group.
Uniqueness
3-[(4-Chloro-3-fluorobenzyl)oxy]azetidine is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H11ClFNO |
---|---|
Molecular Weight |
215.65 g/mol |
IUPAC Name |
3-[(4-chloro-3-fluorophenyl)methoxy]azetidine |
InChI |
InChI=1S/C10H11ClFNO/c11-9-2-1-7(3-10(9)12)6-14-8-4-13-5-8/h1-3,8,13H,4-6H2 |
InChI Key |
OPUGSXATSOUZMM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC2=CC(=C(C=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.